N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-4-carboxamide
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Overview
Description
N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-4-carboxamide is a compound that belongs to the class of 1,2,4-oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the oxadiazole ring in the structure imparts unique properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of benzyl carbazate with an appropriate aldehyde to form an intermediate, which then undergoes oxidative cyclization to yield the oxadiazole ring . The final step involves coupling the oxadiazole derivative with pyridine-4-carboxylic acid under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzyl or pyridine moieties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzyme active sites, inhibiting their activity. This inhibition can affect various biological pathways, leading to the compound’s observed effects . The benzyl and pyridine groups may also contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
Benzyl Derivatives: Compounds with benzyl groups often show enhanced binding affinity and specificity for certain targets.
Pyridine Derivatives: Pyridine-containing compounds are widely used in medicinal chemistry for their diverse biological activities.
Uniqueness: N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-4-carboxamide is unique due to the combination of the oxadiazole, benzyl, and pyridine moieties in its structure. This combination imparts distinct properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H16N4O2 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H16N4O2/c26-20(16-10-12-22-13-11-16)23-18-9-5-4-8-17(18)21-24-19(25-27-21)14-15-6-2-1-3-7-15/h1-13H,14H2,(H,23,26) |
InChI Key |
BVCHFPMGNBHFFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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